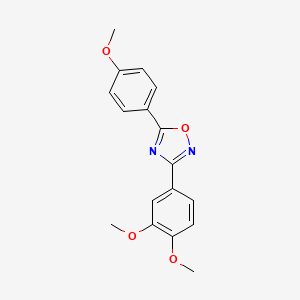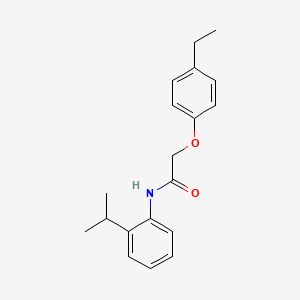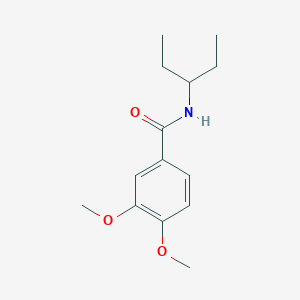![molecular formula C14H15N5O4 B5832621 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer. This compound was first developed by Bayer Pharmaceuticals and has been shown to have a multi-targeted mechanism of action, making it a promising candidate for cancer treatment.
Mécanisme D'action
BAY 43-9006 has a multi-targeted mechanism of action, which makes it a promising candidate for cancer treatment. It inhibits several key signaling pathways that are involved in cancer cell proliferation, angiogenesis, and metastasis. Specifically, it inhibits the RAF/MEK/ERK pathway by targeting RAF kinase and MEK, which are upstream of ERK. It also inhibits the VEGF/VEGFR pathway by targeting VEGFR-2 and VEGFR-3, which are involved in angiogenesis. Additionally, it inhibits the PDGFR pathway by targeting PDGFR-β, which is involved in tumor cell survival and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor cell proliferation, induce tumor cell apoptosis, and inhibit tumor angiogenesis. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 43-9006 for lab experiments is its multi-targeted mechanism of action. This makes it a useful tool for studying the complex signaling pathways that are involved in cancer. Additionally, it has been extensively studied and its effects are well-characterized, which makes it a reliable tool for research. However, one limitation of BAY 43-9006 is that it can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006. It has been shown to have synergistic effects with other anticancer agents, such as sorafenib and cetuximab. Additionally, there is interest in developing more selective inhibitors of the RAF/MEK/ERK pathway, which could potentially have fewer off-target effects than BAY 43-9006. Finally, there is interest in studying the effects of BAY 43-9006 on the tumor microenvironment, including its effects on immune cells and stromal cells.
Méthodes De Synthèse
BAY 43-9006 can be synthesized using a series of chemical reactions. The starting material is 1,3-benzodioxole, which is reacted with chloroacetyl chloride to form 1,3-benzodioxol-5-ylacetyl chloride. This intermediate is then reacted with ethyl hydrazine to form 1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide. The final step involves reacting the hydrazide with N,N'-carbonyldiimidazole and 4-aminobenzoic acid to form BAY 43-9006.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit several key signaling pathways that are involved in cancer cell proliferation, angiogenesis, and metastasis. These pathways include the RAF/MEK/ERK pathway, the VEGF/VEGFR pathway, and the PDGFR pathway. In preclinical studies, BAY 43-9006 has been shown to have antitumor activity against a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylcarbamoylamino)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-2-19-6-9(12(18-19)13(15)20)17-14(21)16-8-3-4-10-11(5-8)23-7-22-10/h3-6H,2,7H2,1H3,(H2,15,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCWOWUKYRXYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)

![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)

![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)

![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)

![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)
![17-[(5-chloro-2-ethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5832611.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)